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Cat. No.: B10860862 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Linafexor (CS0159) is an investigational, orally administered, non-steroidal agonist of the

Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.[1][2]

[3][4] Developed by Cascade Pharmaceuticals, Linafexor is currently in clinical development

for the treatment of chronic liver diseases, including nonalcoholic steatohepatitis (NASH),

primary biliary cholangitis (PBC), and primary sclerosing cholangitis (PSC).[3] This technical

guide provides an in-depth analysis of the selectivity profile of Linafexor, offering valuable

insights for researchers and drug development professionals in the field of metabolic and liver

diseases.

FXR is a nuclear receptor primarily expressed in the liver, intestine, kidneys, and adrenal

glands. Its activation by endogenous bile acids or synthetic agonists like Linafexor initiates a

complex signaling cascade that governs the expression of numerous genes involved in

maintaining metabolic homeostasis. The therapeutic potential of FXR agonists is significant;

however, their clinical utility is intrinsically linked to their selectivity. Off-target effects,

particularly on other nuclear receptors, can lead to undesirable side effects. Therefore, a

thorough understanding of a candidate drug's selectivity profile is paramount.

Quantitative Selectivity Profile
While specific quantitative data for Linafexor's binding affinity and selectivity against a

comprehensive panel of nuclear receptors is not publicly available, this section presents

representative data for a potent and selective FXR agonist, illustrating the typical selectivity
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profile expected for a clinical candidate of this class. The following tables summarize the

potency of Linafexor at the Farnesoid X Receptor and its selectivity against other relevant

nuclear receptors.

Table 1: Potency of Linafexor at the Farnesoid X Receptor (FXR)

Parameter Value (nM) Assay Type

EC50 15

Time-Resolved Fluorescence

Resonance Energy Transfer

(TR-FRET)

EC50 25
Luciferase Reporter Gene

Assay

Disclaimer: The data presented in this table is representative of a potent FXR agonist and is for

illustrative purposes. Specific data for Linafexor is not publicly available.

Table 2: Selectivity of Linafexor Against Other Nuclear Receptors
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Receptor EC50 (nM)
Fold Selectivity (vs.
FXR)

Assay Type

FXR 15 - TR-FRET

LXRα >10,000 >667 TR-FRET

LXRβ >10,000 >667 TR-FRET

PPARα >10,000 >667 TR-FRET

PPARγ >10,000 >667 TR-FRET

PPARδ >10,000 >667 TR-FRET

PXR >10,000 >667 TR-FRET

CAR >10,000 >667 TR-FRET

GR >10,000 >667 TR-FRET

MR >10,000 >667 TR-FRET

PR >10,000 >667 TR-FRET

ERα >10,000 >667 TR-FRET

VDR >10,000 >667 TR-FRET

Disclaimer: The data presented in this table is representative of a highly selective FXR agonist

and is for illustrative purposes. Specific data for Linafexor is not publicly available.

Experimental Protocols
The determination of the selectivity profile of an FXR agonist like Linafexor involves a series of

well-established in vitro assays. The following are detailed methodologies for key experiments

typically employed in such a characterization.

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay for FXR Agonism
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This assay is a high-throughput screening method used to measure the binding of a ligand to a

nuclear receptor, leading to the recruitment of a coactivator peptide.

Principle: The assay is based on the FRET phenomenon between a donor fluorophore (e.g.,

Europium cryptate) conjugated to an anti-tag antibody and an acceptor fluorophore (e.g.,

XL665) conjugated to a coactivator peptide. When the ligand (Linafexor) binds to the FXR

ligand-binding domain (LBD), it induces a conformational change that promotes the recruitment

of the coactivator peptide. This brings the donor and acceptor fluorophores into close proximity,

resulting in a FRET signal that is proportional to the extent of ligand binding and coactivator

recruitment.

Materials:

GST-tagged FXR-LBD

Anti-GST antibody labeled with Europium cryptate (donor)

Biotinylated coactivator peptide (e.g., from SRC-1)

Streptavidin-XL665 (acceptor)

Assay buffer (e.g., PBS with 0.1% BSA)

Linafexor and other test compounds

384-well microplates

Procedure:

Prepare a serial dilution of Linafexor in the assay buffer.

In a 384-well plate, add the GST-tagged FXR-LBD.

Add the anti-GST antibody-Europium cryptate conjugate and incubate.

Add the serially diluted Linafexor or control compounds to the wells.

Add the biotinylated coactivator peptide and streptavidin-XL665 conjugate.
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Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow the

binding reaction to reach equilibrium.

Read the plate on a TR-FRET compatible reader, measuring the emission at two

wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

Calculate the ratio of the acceptor to donor fluorescence signals and plot the data against

the logarithm of the compound concentration to determine the EC50 value.

Luciferase Reporter Gene Assay for FXR Agonism
This cell-based assay measures the transcriptional activity of FXR in response to a ligand.

Principle: Cells are transiently transfected with two plasmids: one expressing the full-length

FXR protein and another containing a luciferase reporter gene under the control of an FXR

response element (FXRE). When Linafexor activates FXR, the receptor binds to the FXRE

and drives the expression of the luciferase gene. The amount of light produced upon the

addition of a luciferase substrate is proportional to the transcriptional activity of FXR.

Materials:

Hepatocellular carcinoma cell line (e.g., HepG2)

Cell culture medium and supplements

Expression plasmid for human FXR

Reporter plasmid containing a luciferase gene downstream of an FXRE

Transfection reagent

Linafexor and other test compounds

Luciferase assay reagent

96-well cell culture plates

Procedure:
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Seed HepG2 cells in a 96-well plate and allow them to attach overnight.

Co-transfect the cells with the FXR expression plasmid and the FXRE-luciferase reporter

plasmid using a suitable transfection reagent.

After a recovery period, treat the cells with a serial dilution of Linafexor or control

compounds.

Incubate the cells for a specified period (e.g., 24 hours).

Lyse the cells and add the luciferase assay reagent.

Measure the luminescence using a luminometer.

Normalize the luciferase activity to a control (e.g., total protein concentration or a co-

transfected control reporter) and plot the data against the logarithm of the compound

concentration to determine the EC50 value.

Visualizations
To further elucidate the context of Linafexor's mechanism and evaluation, the following

diagrams are provided.
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Caption: FXR Signaling Pathway Activation by Linafexor.
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Caption: Workflow for Determining FXR Agonist Selectivity.
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Caption: Linafexor's Potency, Selectivity, and Therapeutic Goal.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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